molecular formula C20H23N7O B6459357 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2549019-28-3

2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6459357
CAS No.: 2549019-28-3
M. Wt: 377.4 g/mol
InChI Key: SQHSSIHEYVTVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine moiety. The piperazine group is further functionalized with a pyridazine ring bearing a morpholine substituent. The integration of morpholine and pyridazine groups in this compound suggests enhanced solubility and binding affinity, which are critical for optimizing pharmacokinetic properties and target engagement.

Properties

IUPAC Name

4-[6-(4-quinoxalin-2-ylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)21-15-20(22-17)26-9-7-25(8-10-26)18-5-6-19(24-23-18)27-11-13-28-14-12-27/h1-6,15H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSSIHEYVTVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which is then functionalized to introduce the piperazine ring. The piperazine derivative is subsequently reacted with a pyridazinyl intermediate that contains the morpholine group. The reaction conditions often involve the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperazine groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the piperazine or morpholine moieties.

Scientific Research Applications

2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, ion channels, and G-protein coupled receptors. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Comparison of PI3Kα Inhibitory Activity

Compound Name Substituent on Piperazine IC50 (nM) BEI Value
2-(4-(methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline 4-methylsulfonyl + 4-methoxyphenyl 24 0.32
2-(piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline 4-bromophenylsulfonyl 40 0.29
This compound (Inferred) 6-morpholinylpyridazine N/A N/A

This suggests that while the target compound’s pyridazine-morpholine group may enhance solubility, further optimization to improve binding efficiency is warranted.

Comparison with Pyridazine-Piperazine Derivatives

Pyridazine-containing compounds, such as 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, demonstrate antiplatelet, antibacterial, and antiviral activities . The piperazine-pyridazine scaffold in these compounds facilitates interactions with diverse biological targets.

Patent-Based Analogs

European Patent EP 2 402 347 A1 describes 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidines, which combine morpholine and piperazine groups on a thienopyrimidine scaffold . While structurally distinct from quinoxalines, these compounds highlight the therapeutic relevance of morpholine-piperazine hybrids.

Quinoxaline Derivatives with Varied Piperazine Substituents

lists 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline, where the piperazine is substituted with a benzodioxolylmethyl group . This compound’s benzodioxole moiety may enhance blood-brain barrier penetration, whereas the target compound’s morpholinyl-pyridazine group likely prioritizes solubility and kinase selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.